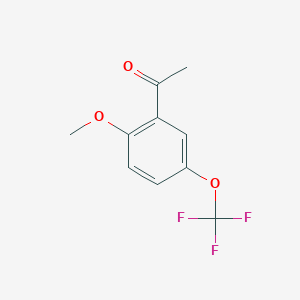

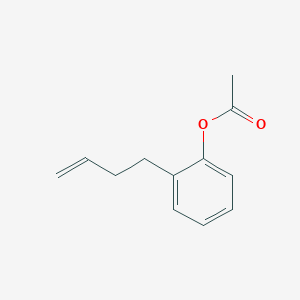

4-(2-Acetoxyphenyl)-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

-

N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound is synthesized from the phenyl acetates of 3-acetyl-5-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl in an alkaline medium .

- Methods of Application : A suspension of 2-(acetoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole in n-butanol was prepared. Sodium acetate was added to the mixture and homogenized manually. The mixture was put under microwave irradiation at regular intervals of 30 seconds .

- Results or Outcomes : The study resulted in the synthesis of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide .

-

Ethyl 2-(2-acetoxyphenyl)-5-(4 (benzyloxy) phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6 carboxylate (EAPC)

- Scientific Field : Structural Chemistry

- Application Summary : This thiazolopyrimidine derivative was investigated both experimentally and theoretically for its solvation, chemical reactivity, structural, vibrational, and anti-hypertensive properties .

- Methods of Application : The study involved the use of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations .

- Results or Outcomes : The study suggested that EAPC has good solubility in an aqueous medium, which corroborates its biological activity. Molecular docking and molecular dynamics simulations carried out with angiotensin I-converting enzyme revealed that EAPC is a promising antihypertensive candidate .

-

4-(2′-acetoxyphenyl)imidazole

- Scientific Field : Chemical Communications

- Application Summary : This compound is used in the study of solvolysis mechanisms .

- Methods of Application : The solvolysis of 4-(2′-acetoxyphenyl)imidazole was studied, but the specific experimental procedures are not detailed in the available summary .

- Results or Outcomes : The study provided insights into the mechanism of the solvolysis of 4-(2′-acetoxyphenyl)imidazole .

-

3-hydroxy/acetoxy-2-phenyl-4H-chromen-4-ones

- Scientific Field : Medicinal Chemistry

- Application Summary : These compounds were synthesized and evaluated for their biological importance . They are known to exhibit various biological activities including cytotoxic (anticancer), neuroprotective, HIV-inhibitory, antimicrobial, antifungal, and antioxidant activities .

- Methods of Application : The synthesis involved a series of reactions on the corresponding o-hydroxy acetophenones .

- Results or Outcomes : The study resulted in the synthesis of new 3-hydroxy flavones and their acetyl derivatives . The substituted acetic acid esters were more active in reducing mycelium growth of Cladosporium herbarum and Penicillium glabrum than were the hydroxylated flavones .

Safety And Hazards

Propiedades

IUPAC Name |

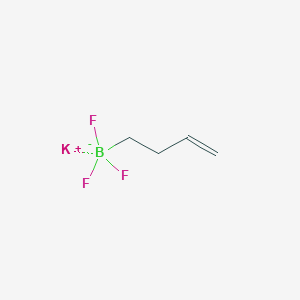

(2-but-3-enylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAZUMDGXZFRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641186 |

Source

|

| Record name | 2-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Acetoxyphenyl)-1-butene | |

CAS RN |

890097-68-4 |

Source

|

| Record name | 2-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.